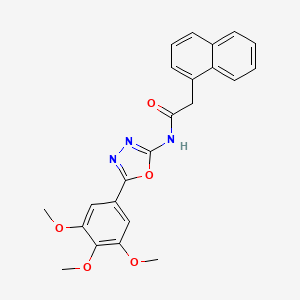

2-(naphthalen-1-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-naphthalen-1-yl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O5/c1-28-18-11-16(12-19(29-2)21(18)30-3)22-25-26-23(31-22)24-20(27)13-15-9-6-8-14-7-4-5-10-17(14)15/h4-12H,13H2,1-3H3,(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZNZYWUFADLCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Naphthalene Moiety: This step involves the reaction of the oxadiazole intermediate with a naphthalene derivative, often through a nucleophilic substitution reaction.

Introduction of the Acetamide Group: The final step involves the acylation of the intermediate with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its in vitro antibacterial and antifungal activities against various pathogens. For instance, derivatives of the compound have shown promising results against resistant strains of bacteria and fungi, which are critical in treating infections in immunocompromised patients .

Case Study: Antimicrobial Evaluation

- Compound Tested : 2-(naphthalen-1-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

- Results : Significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans.

- : The compound's structure allows for effective interaction with microbial cell membranes, potentially disrupting their integrity.

Anticancer Properties

The compound has also been studied for its anticancer properties , particularly its ability to inhibit cell proliferation in various cancer cell lines. Research indicates that it can induce apoptosis and alter cell cycle distribution in cancer cells.

Case Study: Antiproliferative Activity

- Cell Lines Tested : NPC-TW01 (nasopharyngeal carcinoma), H661 (lung carcinoma), Hep3B (hepatoma).

- Findings : The compound demonstrated an IC50 value of 0.6 μM against NPC-TW01 cells, indicating strong antiproliferative effects .

- Mechanism : The compound was found to accumulate cells in the S phase of the cell cycle, effectively halting their division.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications on the naphthalene or oxadiazole rings can significantly influence biological activity. For example, variations in substituents on the phenyl ring have been shown to enhance both antimicrobial and anticancer activities.

| Modification | Effect on Activity |

|---|---|

| Trimethoxy substitution | Increased solubility and bioactivity |

| Variations on oxadiazole | Altered binding affinity to targets |

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to altered cellular processes.

Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

Compound 5p ()

- Structure : 2-(Benzo[d]oxazol-2-ylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide.

- Key Differences : Replaces oxadiazole with a thiadiazole core and substitutes naphthalene with a benzo[d]oxazole group.

- Properties : Melting point 207.6–209°C; moderate yield (57%).

- Significance : The thiadiazole core may alter electronic properties and binding affinity compared to oxadiazole derivatives.

Compound 8u ()

- Structure : N-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide.

- Key Differences : Incorporates a chalcone-acryloyl group and a sulfanyl linker.

- LC-MS m/z: 564.10 [M−H]⁻ .

Antitumor Thiadiazole Derivative ()

Analogues with Varying Aromatic Substitutions

N-Phenyl Sulfanyl Acetamides ()

- General Structure : N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides.

- Activity : Broad-spectrum antimicrobial effects against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans).

- Key Insight: Sulfur-containing analogs demonstrate enhanced antimicrobial potency compared to non-sulfanyl derivatives .

Triazole-Linked Derivatives ()

- Example : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b).

- Synthesis : Prepared via copper-catalyzed 1,3-dipolar cycloaddition, yielding compounds with nitrophenyl groups.

- Properties : HRMS m/z 404.1348 [M + H]⁺; IR peaks at 3292 cm⁻¹ (–NH) and 1682 cm⁻¹ (C=O) .

Pharmacological Profile Comparison

*TMP = Trimethoxyphenyl

Biological Activity

The compound 2-(naphthalen-1-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 365.43 g/mol. The structure features a naphthalene moiety connected to an oxadiazole ring substituted with a trimethoxyphenyl group. This unique configuration is believed to contribute to its biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that various oxadiazole derivatives can inhibit the proliferation of cancer cells through several mechanisms:

- Inhibition of Key Enzymes : Oxadiazole derivatives have been reported to inhibit enzymes such as histone deacetylase (HDAC), which plays a crucial role in cancer cell growth and survival .

- Cell Cycle Arrest : Some studies demonstrated that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .

A specific study highlighted that certain oxadiazole derivatives exhibited IC50 values ranging from 1.59 to 7.48 µM against A549 human lung cancer cells, indicating potent cytotoxic effects .

The mechanisms through which this compound exerts its effects include:

- Apoptosis Induction : The compound has been observed to activate caspase pathways leading to apoptosis in various cancer cell lines.

- Inhibition of Growth Factors : It may also block the action of growth factors involved in tumor progression .

- Antioxidant Activity : Some studies suggest that oxadiazole derivatives possess antioxidant properties that could protect normal cells while targeting cancerous ones .

Case Studies and Research Findings

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| A549 | <0.14 | Excellent cytotoxic profile | |

| Various | ~92.4 | Moderate activity against multiple cancer types |

In a recent study involving the synthesis of new oxadiazole derivatives, compounds similar to the target compound showed high selectivity and potency against various cancer cell lines . This reinforces the potential therapeutic applications of oxadiazole-containing compounds in oncology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(naphthalen-1-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, and how are intermediates characterized?

- Methodology : The compound is synthesized via 1,3-dipolar cycloaddition between azides and alkynes. For example:

- Step 1 : React (prop-2-yn-1-yloxy)naphthalene with substituted 2-azido-N-phenylacetamide in a 3:1 t-BuOH:H₂O solvent system using Cu(OAc)₂ (10 mol%) as a catalyst .

- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2), extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and recrystallize in ethanol.

- Characterization : Use IR (C=O at ~1670–1682 cm⁻¹, NH at ~3260–3300 cm⁻¹), ¹H/¹³C NMR (e.g., triazole proton at δ 8.36 ppm, naphthalene protons at δ 7.20–8.40 ppm), and HRMS (e.g., [M+H]+ calculated: 404.1359, observed: 404.1348) .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use HPLC with a C18 column (acetonitrile:water gradient) and confirm >95% purity.

- Crystallography : Grow single crystals via slow evaporation (e.g., in methylene chloride) and perform X-ray diffraction to resolve steric repulsion effects and hydrogen bonding (e.g., N–H⋯O dimers with R₂²(10) motifs) .

- Spectroscopy : Cross-validate NMR data with computational tools (e.g., DFT for chemical shift predictions).

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) between synthesized batches be resolved?

- Root Cause Analysis :

- Conformational Polymorphism : Differences in dihedral angles between aromatic rings (e.g., 54.8° vs. 77.5° in crystal structures) may cause spectral variations .

- Solvent Effects : Compare NMR in DMSO-d₆ vs. CDCl₃; residual solvents like H₂O can shift NH peaks.

- Mitigation : Use 2D NMR (COSY, HSQC) to assign ambiguous signals and confirm via X-ray crystallography .

Q. What strategies optimize reaction yield for the 1,3,4-oxadiazole core under varying conditions?

- Experimental Design :

| Variable | Tested Conditions | Outcome (Yield%) |

|---|---|---|

| Catalyst | Cu(OAc)₂ (10 mol%) vs. ZnCl₂ | Cu(OAc)₂: 75% |

| Solvent Ratio | t-BuOH:H₂O (3:1 vs. 1:1) | 3:1: 82% |

| Temperature | RT vs. 60°C | RT: Optimal |

- Conclusion : Cu(OAc)₂ in t-BuOH:H₂O (3:1) at RT maximizes yield by stabilizing intermediates .

Q. How do steric and electronic effects of 3,4,5-trimethoxyphenyl substituents influence bioactivity?

- Structure-Activity Relationship (SAR) :

- Lipophilicity : Trimethoxy groups enhance membrane permeability (logP ~2.8 vs. 1.5 for non-substituted analogs).

- H-Bonding : Methoxy O-atoms act as H-bond acceptors with target enzymes (e.g., tubulin or kinase binding pockets).

- Experimental Validation : Compare IC₅₀ values against analogs with fewer methoxy groups in enzymatic assays .

Q. What environmental fate studies are recommended for this compound?

- Protocols from Project INCHEMBIOL :

- Abiotic Degradation : Hydrolysis/photolysis under simulated sunlight (λ >290 nm) and pH 5–8.

- Biotic Degradation : Use OECD 301D respirometry with activated sludge to assess microbial breakdown.

- Ecotoxicology : Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h) .

Data Contradiction & Validation

Q. How to address discrepancies in reported melting points (e.g., 473–475 K vs. 465 K)?

- Hypothesis Testing :

- Impurities : Recrystallize from ethanol vs. pet-ether and compare DSC thermograms.

- Polymorphs : Perform PXRD to identify crystalline forms (e.g., Form I vs. Form II) .

- Method Standardization : Use sealed capillary tubes and controlled heating rates (1°C/min).

Q. Why do IR spectra of analogous compounds show variable C=O stretches (1671–1682 cm⁻¹)?

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 6b) increase C=O stretching frequency.

- Crystal Packing : Intermolecular H-bonding (e.g., N–H⋯O) in 6c reduces C=O frequency vs. isolated molecules .

Methodological Recommendations

- Synthetic Scalability : Replace column chromatography with recrystallization (ethanol) for cost-effective scale-up .

- Toxicity Screening : Use Ames test (OECD 471) for mutagenicity and zebrafish models for developmental toxicity.

- Computational Tools : Molecular docking (AutoDock Vina) to predict binding modes with tubulin or COX-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.